An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane framework represents a class of rigid, three-dimensional molecular scaffolds that have garnered significant interest in medicinal chemistry. The unique spirocyclic system, where two nitrogen-containing five-membered rings share a single carbon atom, imparts conformational constraint. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, making it a valuable building block in the design of novel therapeutics. The introduction of a benzyl carboxylate protecting group, specifically at the 2-position, yields Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS Number: 1086394-74-2 ), a key intermediate that allows for selective functionalization of the second nitrogen atom in the scaffold. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on empowering researchers in their drug discovery endeavors.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 1086394-74-2 |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A Multi-Step Approach
The synthesis of the title compound can be logically approached in two main stages: the construction of the core 2,7-diazaspiro[4.4]nonane scaffold, followed by the selective protection of one of the secondary amines with a benzyloxycarbonyl (Cbz) group.
Part 1: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core
Several synthetic routes to the 2,7-diazaspiro[4.4]nonane core have been reported. One effective method involves the reductive cyclization of a suitably substituted pyrrolidine derivative. A representative synthesis is outlined below, starting from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.[1]
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Reaction Setup: In a high-pressure hydrogenation vessel, combine methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1 equivalent) and Raney Nickel (approximately 4:1 w/w ratio of starting material to catalyst) in methanol.
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Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
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Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
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Work-up: Carefully filter the reaction mixture to remove the Raney Nickel catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, which can be further purified by recrystallization from a suitable solvent like ethanol.[1]
The subsequent reduction of the lactam and debenzylation would yield the free 2,7-diazaspiro[4.4]nonane.
Part 2: Selective N-Protection with Benzyl Chloroformate
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[2] The selective mono-protection of a diamine can be achieved by carefully controlling the stoichiometry of the reagents.
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Dissolution: Dissolve 2,7-diazaspiro[4.4]nonane (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of an organic solvent and aqueous sodium carbonate solution at 0 °C.
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Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (Cbz-Cl, approximately 1.0-1.1 equivalents) to the stirred solution of the diamine. Maintaining a low temperature is crucial to control the reactivity and enhance selectivity.
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Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench any remaining benzyl chloroformate with a suitable reagent if necessary. If a biphasic system is used, separate the organic layer. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.[3]
Causality Behind Experimental Choices: The use of a carefully controlled amount of benzyl chloroformate is critical for achieving mono-protection. The secondary amine is a nucleophile that attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2] By using a slight excess of the diamine or by slow addition of the protecting agent at low temperatures, the probability of di-protection is minimized. The basic conditions (e.g., sodium carbonate) are necessary to neutralize the hydrochloric acid byproduct of the reaction.
Caption: Synthetic workflow for Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Characterization and Spectroscopic Analysis
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.- Benzylic Protons: A singlet around 5.1 ppm for the two protons of the -CH₂- group of the benzyl moiety.- Spirocyclic Protons: A series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons of the two five-membered rings. The complexity of these signals is due to the rigid, non-planar structure of the spirocycle.- N-H Proton: A broad singlet for the proton on the unprotected nitrogen, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal around 155 ppm for the carbonyl carbon of the carbamate.- Aromatic Carbons: Signals in the range of 127-137 ppm for the carbons of the phenyl ring.- Benzylic Carbon: A signal around 67 ppm for the -CH₂- carbon of the benzyl group.- Spiro Carbon: A unique signal for the quaternary spiro carbon.- Aliphatic Carbons: Several signals in the aliphatic region for the remaining carbons of the diazaspiro[4.4]nonane core. |
| IR Spectroscopy | - N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine.- C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ for the carbonyl group of the carbamate.- C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (260.33). |
Applications in Drug Discovery and Medicinal Chemistry
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry. Its rigid conformation allows for the precise positioning of substituents to interact with biological targets. While specific applications of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate are often proprietary and found within patent literature, the utility of the closely related 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold in the development of potent antimycobacterial agents highlights the potential of this class of compounds.[4]
In a notable study, derivatives of 2-benzyl-2,7-diazaspiro[3.5]nonane were incorporated into benzothiazinones, leading to compounds with potent activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria.[4] The diazaspiro moiety was found to be a key structural element for enhancing the activity of these DprE1 inhibitors. This suggests that Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can serve as a valuable starting material for the synthesis of libraries of compounds to be screened for a variety of biological activities, including but not limited to antibacterial, antiviral, and CNS-active agents.
The presence of the Cbz protecting group allows for the selective elaboration of the unprotected nitrogen atom. This free amine can be acylated, alkylated, or used in other coupling reactions to introduce a diverse range of substituents, enabling the exploration of the structure-activity relationship (SAR) of the resulting compounds.
Caption: Drug discovery workflow utilizing the title compound.
Conclusion and Future Perspectives
Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The rigid spirocyclic core, combined with the versatility of the Cbz protecting group, provides a powerful platform for the generation of diverse chemical libraries for drug discovery. As the demand for novel therapeutic agents with improved efficacy and selectivity continues to grow, the exploration of unique three-dimensional scaffolds like the 2,7-diazaspiro[4.4]nonane system will undoubtedly play a crucial role in the future of medicinal chemistry.
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Zhang, L., et al. (2011). Tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3492. [Link]
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Li, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
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